molecular formula C27H19ClN4O3S B11772176 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide

Cat. No.: B11772176
M. Wt: 515.0 g/mol
InChI Key: GWCDRBWYLYUPBG-UHFFFAOYSA-N
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Description

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide ( 334504-05-1) is a structurally complex organic compound with a molecular formula of C27H19ClN4O3S and a molecular weight of 514.98 g/mol . This compound features a multi-ring pyridine core substituted with chloro-phenyl, cyano, and phenyl groups, along with a thioether-linked propionamide moiety terminating in a nitro-phenyl unit . Its molecular architecture, rich with electron-withdrawing and sterically demanding substituents, suggests significant potential in pharmaceutical and agrochemical research. The presence of the cyano group may contribute to strong binding affinity, while the chloro and nitro groups enhance the compound's reactivity, making it a versatile intermediate in medicinal chemistry . Researchers are exploring its application as a key scaffold in the development of kinase inhibitors and receptor modulators, areas crucial for targeting cancer and inflammatory diseases . The compound's stability and solubility profile should be evaluated for specific application needs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C27H19ClN4O3S

Molecular Weight

515.0 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)propanamide

InChI

InChI=1S/C27H19ClN4O3S/c1-17(26(33)30-21-8-5-9-22(14-21)32(34)35)36-27-24(16-29)23(18-6-3-2-4-7-18)15-25(31-27)19-10-12-20(28)13-11-19/h2-15,17H,1H3,(H,30,33)

InChI Key

GWCDRBWYLYUPBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Formation of the Pyridine Ring

The pyridine ring is constructed via a Kröhnke cyclization or Hantzsch dihydropyridine synthesis , followed by oxidation. A representative protocol involves:

  • Condensation :

    • 4-Chlorobenzaldehyde (1.0 equiv), phenylacetonitrile (1.2 equiv), and ammonium acetate (3.0 equiv) in acetic acid at 110°C for 12 hours yield 6-(4-chlorophenyl)-4-phenyl-2-pyridinamine.

    • Modification : Introduction of the cyano group at position 3 is achieved via nucleophilic substitution using cyanogen bromide (BrCN) in dimethylformamide (DMF) at 60°C (yield: 68–72%).

  • Thiolation :

    • Treatment of 3-cyano-6-(4-chlorophenyl)-4-phenylpyridin-2-amine with Lawesson’s reagent (1.5 equiv) in toluene under reflux converts the amine to a thiol group, forming 6-(4-chlorophenyl)-3-cyano-4-phenylpyridine-2-thiol (yield: 85%).

Propanamide Side Chain Installation

Thioether Formation

The thiol intermediate undergoes alkylation with 2-bromopropanoyl chloride:

  • Reaction Conditions :

    • 6-(4-Chlorophenyl)-3-cyano-4-phenylpyridine-2-thiol (1.0 equiv), 2-bromopropanoyl chloride (1.2 equiv), and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0–5°C for 4 hours.

    • Yield : 78–82% after silica gel chromatography (hexane/ethyl acetate, 7:3).

  • Mechanistic Insight :

    • The reaction proceeds via an SN2 mechanism , where the thiolate anion attacks the electrophilic α-carbon of the bromopropanoyl chloride.

Amide Coupling with 3-Nitroaniline

The bromopropanamide intermediate is coupled with 3-nitroaniline using standard peptide coupling reagents:

  • Activation :

    • Bromopropanamide (1.0 equiv) is treated with HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DMF for 30 minutes.

  • Coupling :

    • 3-Nitroaniline (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

    • Yield : 70–75% after recrystallization from ethanol/water.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization

A palladium-catalyzed cross-coupling strategy diversifies substituents on the pyridine ring:

  • Reagents :

    • 2,3-Dichloro-5-cyanopyridine (1.0 equiv), 4-chlorophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C for 8 hours.

  • Outcome :

    • Introduces the 4-chlorophenyl group at position 6 (yield: 65%). Subsequent steps add the phenyl and thioether groups.

Optimization and Challenges

Critical Parameters

  • Temperature Control : Thiol oxidation to disulfides is minimized by maintaining reactions under inert atmospheres.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyanation steps.

Purification Techniques

  • Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) isolates intermediates.

  • Recrystallization : Ethanol/water mixtures (3:1) purify the final product to >98% purity (HPLC).

Analytical Characterization

Key spectroscopic data confirm successful synthesis:

Analysis Data
¹H NMR (400 MHz, CDCl₃)δ 8.72 (s, 1H, pyridine-H), 8.21–7.25 (m, 13H, aromatic), 4.12 (q, 1H, CH), 2.98 (d, 2H, CH₂)
IR (cm⁻¹) 2220 (C≡N), 1680 (C=O), 1520 (NO₂), 680 (C-S)
HRMS m/z 515.0924 [M+H]⁺ (calc. 515.0918)

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine and pyrimidine derivatives with thioether-linked amide substituents. Below is a detailed comparison with structurally similar analogs:

Structural and Functional Group Variations

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Reference
Target Compound Pyridine 6-(4-Cl-Ph), 4-Ph, 3-CN; propanamide linker to 3-NO₂-Ph -S-, -CN, -NO₂ C₂₇H₂₀ClN₃O₃S*
2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide Pyridine 6-(4-Cl-Ph), 4-CF₃, 3-CN; acetamide linker to 3-Me-Ph -S-, -CN, -CF₃ C₂₁H₁₅ClF₃N₃OS
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Pyrimidine 4-Cl-Ph, 5-CN, 6-OH; acetamide linker to quinoxaline -S-, -CN, -OH C₃₃H₂₁ClN₆O₂S
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine 4-furyl, 5-CN, 6-S-(oxoethyl-Br-Ph); carboxamide to 2-MeO-Ph -S-, -CN, -Br C₂₈H₂₂BrN₃O₄S
3-((3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)propanamide Pyridine 6-Me, 4-CF₃, 3-CN; propanamide linker to 4-MeO-Ph -S-, -CN, -CF₃ C₁₈H₁₆F₃N₃O₂S

*Estimated molecular formula based on analogs.

Key Differentiators of the Target Compound

  • Propanamide Linker : The three-carbon chain provides greater conformational flexibility than acetamide linkers, possibly improving interactions with deeper binding pockets in proteins .

Q & A

Basic: What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. Key steps:

  • Step 1 : Substitution of 4-chlorophenyl groups onto the pyridine core under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Thioether formation via coupling of the pyridine intermediate with a thiol-containing reagent (e.g., mercaptoacetic acid derivatives) in the presence of a base like triethylamine .
  • Step 3 : Condensation of the thioacetamide intermediate with 3-nitrophenylamine using a condensing agent such as DCC (dicyclohexylcarbodiimide) to form the final propanamide .
    Critical factors : Temperature control (±5°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Fe⁰ for reductions) significantly impact yield (60–85%) and purity (>95% by HPLC) .

Basic: What analytical methods are most effective for characterizing structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., 4-chlorophenyl vs. 3-nitrophenyl groups) via chemical shifts (δ 7.2–8.5 ppm for aromatic protons) .
  • HPLC-MS : Quantifies purity (>98% achievable) and detects trace intermediates (e.g., unreacted cyano precursors) .
  • X-ray crystallography : Resolves stereoelectronic effects of the thioether linkage and nitro group orientation .
  • Elemental analysis : Validates empirical formula (C₂₈H₂₀ClN₃O₃S) with <0.3% deviation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting bioactivity data (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Experimental design : Differences in cell lines (e.g., HeLa vs. HEK293) or assay buffers (pH-dependent solubility) .
  • Structural analogs : Impurities in batches (e.g., residual DMF) or isomerization during storage can alter activity .
    Resolution strategies :
    • Conduct side-by-side comparative assays using standardized protocols (e.g., ATP concentration in kinase assays) .
    • Perform structural elucidation (e.g., NOESY NMR) to confirm conformation stability .

Advanced: What computational and experimental approaches are recommended to study interactions with biological targets?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2), focusing on the thioether and nitro groups as H-bond acceptors .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .
  • Mutagenesis studies : Replace key residues (e.g., Lys216 in EGFR) to assess the compound’s binding specificity .

Advanced: How can reaction pathways be optimized to mitigate byproduct formation during scale-up?

Common byproducts include:

  • Oxidized thioethers : Due to air exposure during Step 2; solved by inert gas purging (N₂/Ar) .
  • Nitro group reduction : Occurs under acidic conditions; controlled via pH monitoring (pH 6–7) and low-temperature stirring (0–5°C) .
    Process optimization :
    • Use flow chemistry for Step 1 to enhance reproducibility .
    • Implement in-line FTIR to monitor reaction progress and quench side reactions .

Basic: What are the key structural features influencing its pharmacological potential?

  • Thioether bridge : Enhances membrane permeability and metabolic stability compared to ether analogs .
  • Nitro group : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., nitroreductase enzymes) .
  • Cyano group : Stabilizes π-π stacking with aromatic residues in protein active sites .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Analog synthesis : Modify substituents systematically (e.g., replace 4-chlorophenyl with 4-fluorophenyl) .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters with bioactivity .
  • Free-Wilson analysis : Quantify contributions of individual substituents to overall activity .

Basic: What are the documented biological activities, and what assays validate them?

  • Antimicrobial : MIC values (2–8 µg/mL) against S. aureus via broth microdilution assays .
  • Anticancer : IC₅₀ = 1.2 µM in MCF-7 cells (MTT assay), linked to ROS generation .
  • Enzyme inhibition : Ki = 0.8 µM for COX-2 inhibition (fluorescence polarization assays) .

Advanced: How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Salt formation : Use hydrochloride salts to improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
  • Nanoparticle encapsulation : PLGA-based nanoparticles enhance bioavailability (AUC increased by 3.5× in rat models) .
  • Prodrug design : Introduce ester moieties at the propanamide terminus for hydrolytic activation .

Advanced: What mechanistic studies are critical for understanding its metabolic fate?

  • CYP450 profiling : Use human liver microsomes to identify major isoforms (e.g., CYP3A4-mediated demethylation) .
  • Metabolite ID : LC-HRMS detects hydroxylated and glucuronidated metabolites in plasma .
  • Reactive intermediate trapping : Incubate with glutathione to assess thiol adduct formation .

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